An In-depth Technical Guide to 2-Methyl-4-morpholin-4-yl-benzaldehyde
An In-depth Technical Guide to 2-Methyl-4-morpholin-4-yl-benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-4-morpholin-4-yl-benzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, structural elucidation, physicochemical properties, a plausible synthetic pathway with detailed protocols, and its potential applications, particularly in the realm of drug discovery.
Chemical Identity and Structure
The compound, commonly known as 2-Methyl-4-morpholin-4-yl-benzaldehyde, is a derivative of benzaldehyde featuring a methyl group at the ortho position and a morpholino group at the para position relative to the formyl group.
IUPAC Nomenclature
Based on the hierarchical rules of IUPAC nomenclature for substituted benzenes, the aldehyde functional group takes precedence, designating "benzaldehyde" as the parent name. The carbon atom of the aldehyde group is assigned position 1 on the benzene ring. The substituents are then numbered to give them the lowest possible locants. Consequently, the methyl group is at position 2, and the morpholino group is at position 4.
Therefore, the systematically derived and preferred IUPAC name for this compound is 2-Methyl-4-(morpholin-4-yl)benzaldehyde .
Chemical Structure
The chemical structure of 2-Methyl-4-(morpholin-4-yl)benzaldehyde is depicted below:
Caption: Chemical structure of 2-Methyl-4-(morpholin-4-yl)benzaldehyde.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Methyl-4-(morpholin-4-yl)benzaldehyde is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 736991-00-7 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | [1] |
| Appearance | (Predicted) Solid | - |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons. | - |
Synthesis of 2-Methyl-4-(morpholin-4-yl)benzaldehyde
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Methyl-4-(morpholin-4-yl)benzaldehyde.
Detailed Experimental Protocols
Step 1: Synthesis of 4-(3-Methyl-4-aminophenyl)morpholine via Buchwald-Hartwig Amination
This step involves the palladium-catalyzed cross-coupling of 4-bromo-2-methylaniline with morpholine. The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds.
-
Materials:
-
4-Bromo-2-methylaniline
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Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-methylaniline (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.01 eq), and Xantphos (0.02 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 4-(3-methyl-4-aminophenyl)morpholine.
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Step 2: Synthesis of 2-Methyl-4-(morpholin-4-yl)benzaldehyde via Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[2][3][4] The amino group of the intermediate from Step 1 is a strong activating group, directing the formylation to the ortho position.
-
Materials:
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4-(3-Methyl-4-aminophenyl)morpholine
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Phosphorus oxychloride (POCl₃)
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Anhydrous N,N-dimethylformamide (DMF)
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Sodium acetate solution
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF to 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
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Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of 4-(3-methyl-4-aminophenyl)morpholine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Basify the mixture with a sodium hydroxide solution and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(morpholin-4-yl)benzaldehyde.
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Potential Applications in Drug Discovery and Medicinal Chemistry
Aromatic compounds containing the morpholine moiety are of significant interest in medicinal chemistry due to the favorable physicochemical properties that the morpholine ring imparts.[1][5] These properties often include improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.
While specific applications for 2-Methyl-4-(morpholin-4-yl)benzaldehyde are not extensively documented, its structure suggests its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the aldehyde group allows for a wide range of chemical transformations, including:
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Reductive amination: To introduce diverse amine-containing side chains.
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Wittig and related olefination reactions: To form carbon-carbon double bonds.
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Oxidation: To generate the corresponding carboxylic acid.
-
Condensation reactions: To form various heterocyclic systems.
Given the prevalence of substituted benzaldehydes and morpholine-containing compounds in pharmaceuticals, 2-Methyl-4-(morpholin-4-yl)benzaldehyde is a promising scaffold for the development of novel therapeutic agents targeting a range of diseases. Aromatic compounds are foundational in the development of numerous drugs, and this particular molecule provides a unique combination of substituents for exploring structure-activity relationships (SAR).[6]
Spectroscopic Characterization (Predicted)
As experimental spectroscopic data is not publicly available, the following are predicted key features based on the structure of 2-Methyl-4-(morpholin-4-yl)benzaldehyde:
-
¹H NMR:
-
A singlet for the aldehydic proton (CHO) in the region of 9.5-10.5 ppm.
-
Signals for the aromatic protons on the trisubstituted benzene ring.
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A singlet for the methyl group (CH₃) protons around 2.2-2.5 ppm.
-
Two multiplets for the morpholine ring protons, typically in the regions of 3.0-3.5 ppm (for -N-CH₂-) and 3.7-4.0 ppm (for -O-CH₂-).
-
-
¹³C NMR:
-
A signal for the aldehydic carbon (C=O) in the downfield region of 190-200 ppm.
-
Signals for the aromatic carbons.
-
A signal for the methyl carbon (CH₃) around 15-25 ppm.
-
Signals for the morpholine ring carbons, typically around 45-55 ppm (-N-CH₂-) and 65-75 ppm (-O-CH₂-).
-
-
IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde group around 1690-1715 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C-N and C-O stretching vibrations associated with the morpholine ring.
-
-
Mass Spectrometry:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 205.25.
-
Conclusion
2-Methyl-4-(morpholin-4-yl)benzaldehyde is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward, plausible synthesis from commercially available starting materials, combined with the versatility of the aldehyde functional group, makes it an attractive building block for the creation of novel molecular entities. Further investigation into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.
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